3,4-dihydroquinolin-1(2H)-amine
Overview
Description
3,4-Dihydroquinolin-1(2H)-amine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with an amine group at the 1-position. Tetrahydroquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds, such as tetrahydroquinoline derivatives, have been reported to exhibit a broad range of biological activities and are known to interact with various targets, including nf-κb inhibitors, retinoid nuclear modulators, and lipopolysaccharide (lps)-induced inflammatory mediators .
Mode of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that these compounds may interact with their targets to modulate cellular processes and pathways.
Biochemical Pathways
Similar compounds have been reported to influence various biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , suggesting that they may have a broad range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3,4-Dihydroquinolin-1(2H)-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic uses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite accumulation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroquinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically proceeds under acidic conditions and can be catalyzed by Lewis acids such as boron trifluoride or scandium triflate .
Another method involves the reduction of quinoline derivatives. For instance, the reduction of 3,4-dihydroquinolin-1(2H)-one using lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of quinoline derivatives. This process involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinolin-1(2H)-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), boron trifluoride (BF3), scandium triflate (Sc(OTf)3)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: this compound
Substitution: Various substituted tetrahydroquinolines
Scientific Research Applications
3,4-Dihydroquinolin-1(2H)-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Dihydroquinolin-1(2H)-amine can be compared with other similar compounds such as:
3,4-Dihydroisoquinolin-1(2H)-one: This compound has a similar structure but contains a carbonyl group instead of an amine group.
The uniqueness of this compound lies in its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMROOTVLOXIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423684 | |
Record name | 3,4-dihydroquinolin-1(2H)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-45-6 | |
Record name | 1-Amino-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5825-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dihydroquinolin-1(2H)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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